molecular formula C11H17ClNO+ B14194866 (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium CAS No. 920509-11-1

(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium

Cat. No.: B14194866
CAS No.: 920509-11-1
M. Wt: 214.71 g/mol
InChI Key: XWWBJMDIVTZUBA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound characterized by the presence of a chloro, hydroxy, and methyl group on a phenyl ring, along with a trimethylmethanaminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-hydroxy-5-methylphenol.

    Quaternization Reaction: The phenol derivative undergoes a quaternization reaction with trimethylamine in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

    Optimization of Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency and minimize waste.

    Purification and Quality Control: Implementation of advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-oxo-5-methylphenyl-N,N,N-trimethylmethanaminium.

    Reduction: Formation of 4-hydroxy-5-methylphenyl-N,N,N-trimethylmethanaminium.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins or cell membranes, potentially disrupting normal cellular functions. The chloro and hydroxy groups may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-hydroxyphenyl)-N,N,N-trimethylmethanaminium: Lacks the methyl group on the phenyl ring.

    (4-Hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the chloro group on the phenyl ring.

    (3-Chloro-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the hydroxy group on the phenyl ring.

Uniqueness

(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is unique due to the presence of all three functional groups (chloro, hydroxy, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

920509-11-1

Molecular Formula

C11H17ClNO+

Molecular Weight

214.71 g/mol

IUPAC Name

(3-chloro-4-hydroxy-5-methylphenyl)methyl-trimethylazanium

InChI

InChI=1S/C11H16ClNO/c1-8-5-9(7-13(2,3)4)6-10(12)11(8)14/h5-6H,7H2,1-4H3/p+1

InChI Key

XWWBJMDIVTZUBA-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.